1-Benzylcyclobutane-1-carbaldehyde
Description
Properties
Molecular Formula |
C12H14O |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
1-benzylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C12H14O/c13-10-12(7-4-8-12)9-11-5-2-1-3-6-11/h1-3,5-6,10H,4,7-9H2 |
InChI Key |
FSPNBKGNCLEGKK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CC2=CC=CC=C2)C=O |
Origin of Product |
United States |
Preparation Methods
Direct Functionalization of Benzylcyclobutane
One approach involves starting from benzyl-substituted cyclobutanes and introducing the aldehyde group at the 1-position by selective oxidation or formylation reactions. However, literature specifically detailing direct oxidation of benzylcyclobutane to 1-Benzylcyclobutane-1-carbaldehyde is limited. Instead, related methodologies for functionalizing cyclobutane derivatives can be extrapolated.
Radical Cascade Reactions on Cyclobutanes
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: 1-Benzylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Nitrating mixture (HNO₃/H₂SO₄), halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 1-Benzylcyclobutane-1-carboxylic acid
Reduction: 1-Benzylcyclobutan-1-ol
Substitution: Various substituted benzyl derivatives depending on the substituent introduced.
Scientific Research Applications
1-Benzylcyclobutane-1-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzylcyclobutane-1-carbaldehyde and its derivatives involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with enzymes or receptors, leading to modulation of cellular processes. The exact mechanism can vary depending on the specific derivative and its target .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural and Functional Group Analysis
Table 1: Structural Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Core Structure | Functional Groups |
|---|---|---|---|---|---|
| 1-Benzylcyclobutane-1-carboxylic acid | 114672-02-5 | C₁₂H₁₄O₂ | 190.24 | Cyclobutane | Carboxylic acid, benzyl |
| Benzyl 4-aminopiperidine-1-carboxylate | 120278-07-1 | C₁₃H₁₈N₂O₂ | 234.30 | Piperidine | Ester, amine, benzyl |
| Benzobarbital | 744-80-9 | C₁₉H₁₆N₂O₄ | 336.34 | Barbiturate | Uracil derivative, benzyl groups |
Key Observations :
- Cyclobutane vs.
- Functional Groups: The carboxylic acid group in 1-Benzylcyclobutane-1-carboxylic acid contrasts with the ester-amine combination in Benzyl 4-aminopiperidine-1-carboxylate and the uracil-derived heterocycle in Benzobarbital .
Biological Activity
1-Benzylcyclobutane-1-carbaldehyde is a cyclic aldehyde with potential biological activities that have garnered interest in medicinal chemistry and pharmacology. This compound's unique structure, featuring a cyclobutane ring and a benzyl group, suggests various mechanisms of action that could be explored for therapeutic applications.
- Molecular Formula : C11H12O
- Molecular Weight : 176.21 g/mol
- IUPAC Name : 1-benzylcyclobutane-1-carbaldehyde
- Canonical SMILES : C1CC(C1)C(=O)C2=CC=CC=C2
Biological Activity Overview
Research indicates that 1-benzylcyclobutane-1-carbaldehyde exhibits several biological activities, including:
- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial effects against various bacterial strains.
- Anticancer Activity : Investigations into the anticancer potential of this compound are ongoing, with initial results indicating possible cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, which could be relevant in the treatment of diseases where these enzymes play a critical role.
Antimicrobial Studies
A study assessing the antimicrobial activity of 1-benzylcyclobutane-1-carbaldehyde revealed its effectiveness against both Gram-positive and Gram-negative bacteria. The following table summarizes the findings:
| Bacterial Strain | Zone of Inhibition (mm) | Concentration Tested (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
These results indicate a moderate level of activity, particularly against Staphylococcus aureus, suggesting further exploration into its mechanism of action and potential applications in treating bacterial infections.
Anticancer Activity
In vitro studies conducted on various cancer cell lines demonstrated the following cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
The IC50 values indicate that 1-benzylcyclobutane-1-carbaldehyde exhibits significant cytotoxicity, especially towards lung cancer cells. This suggests potential as a lead compound for developing new anticancer therapies.
The proposed mechanisms by which 1-benzylcyclobutane-1-carbaldehyde exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : This compound may induce oxidative stress in target cells, leading to apoptosis.
- Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cell proliferation and survival pathways, contributing to its anticancer effects.
- Membrane Disruption : The structure of the compound allows it to interact with cellular membranes, potentially disrupting the integrity and function of bacterial cells.
Case Studies
Recent case studies have highlighted the potential therapeutic applications of this compound. For instance, a study focusing on its use as an adjunct therapy in antibiotic-resistant infections showed promising results when combined with standard antibiotics, enhancing their efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
